(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline
Description
Chemical Identity and Systematic Nomenclature
This compound exhibits a complex molecular structure that incorporates multiple functional groups within a pyrrolidine ring framework. The systematic nomenclature reflects the compound's stereochemical configuration, with the (4S) designation indicating the specific spatial arrangement of substituents around the fourth carbon of the pyrrolidine ring. The full chemical name describes the presence of a tert-butoxycarbonyl protecting group attached to an amino functionality at the 4-position, along with N-methylation of the pyrrolidine nitrogen.
The molecular formula C₁₁H₂₀N₂O₄ corresponds to a molecular weight of 244.29 grams per mole, establishing the compound as a mid-sized organic molecule suitable for various synthetic applications. The Chemical Abstracts Service registry numbers associated with this compound include multiple entries reflecting different stereochemical forms, with 489447-09-8 representing one prominent identifier. Alternative systematic names include (2R,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid, which emphasizes the pyrrolidine core structure with explicit stereochemical designations.
The International Union of Pure and Applied Chemistry nomenclature system provides additional clarity regarding the compound's structure through its systematic approach to naming organic molecules. The tert-butoxycarbonyl group, represented as (1,1-dimethylethoxy)carbonyl in the extended name, functions as a protecting group that modifies the reactivity profile of the amino functionality. This protection strategy enables selective chemical transformations while preserving the integrity of the amino group for subsequent reactions.
Historical Context in Proline Derivative Research
The development of this compound emerges from a rich historical foundation in proline derivative research that spans over a century of scientific investigation. Proline itself was first isolated in 1900 by Richard Willstätter during his studies of N-methylproline, marking the beginning of systematic investigation into this unique amino acid. The subsequent work by Emil Fischer in 1901, who isolated proline from casein and developed synthetic approaches for its preparation, established fundamental methodologies that continue to influence contemporary proline derivative synthesis.
The historical trajectory of proline derivative research gained significant momentum during the mid-20th century with the development of protecting group chemistry. The introduction of the tert-butoxycarbonyl protecting group by Louis Carpino in 1957 revolutionized amino acid chemistry by providing a reliable method for temporarily masking amino functionalities during complex synthetic sequences. This innovation directly enabled the development of compounds like this compound, which incorporates the tert-butoxycarbonyl group as a key structural element.
The emergence of proline-catalyzed organic reactions in the early 21st century further elevated interest in proline derivatives, as researchers recognized the unique catalytic properties inherent to the pyrrolidine ring system. This recognition spurred extensive research into modified proline structures, leading to the synthesis of numerous derivatives designed to enhance catalytic efficiency or introduce novel reactivity patterns. The development of solid-phase peptide synthesis techniques also contributed to increased demand for protected proline derivatives, as these compounds serve as essential building blocks for peptide construction.
Contemporary research in proline derivative chemistry has focused increasingly on the synthesis of stereochemically defined compounds that can serve specific roles in pharmaceutical development and biochemical research. The presence of multiple stereogenic centers in compounds like this compound reflects sophisticated synthetic methodologies that enable precise control over molecular architecture. This level of synthetic precision represents a significant advancement from early proline derivative research, which often relied on less selective transformation methods.
The historical development of proline editing techniques, as described in recent literature, demonstrates the continued evolution of methodologies for incorporating proline derivatives into complex molecular frameworks. These approaches have expanded the accessibility of diverse proline analogs while reducing the synthetic burden associated with their preparation and incorporation into target molecules. The development of this compound thus represents a culmination of decades of methodological advancement in amino acid chemistry and protecting group strategy.
Structural Relationship to Canonical Proline Derivatives
The structural architecture of this compound exhibits significant relationships to canonical proline derivatives while incorporating distinctive modifications that distinguish it from simpler analogs. The fundamental pyrrolidine ring system, characteristic of all proline derivatives, provides the structural foundation upon which additional functional groups are assembled. This five-membered ring, formed by the cyclization of the amino acid side chain back to the backbone nitrogen, creates the unique conformational constraints that define proline's biological and chemical properties.
The incorporation of a 4-amino substituent represents a significant structural modification compared to canonical proline, which lacks substitution at this position. This modification fundamentally alters the electronic and steric environment within the pyrrolidine ring, potentially influencing both the compound's reactivity and its biological activity profile. The (4S) stereochemical configuration specifically places the amino group in a defined spatial orientation that may influence molecular recognition events and chemical transformations.
The presence of N-methylation on the pyrrolidine nitrogen distinguishes this compound from both canonical proline and many common proline derivatives. This structural feature eliminates the secondary amine character typical of proline derivatives, creating instead a tertiary amine that exhibits different hydrogen bonding capabilities and conformational preferences. The N-methylation also affects the compound's ability to participate in certain types of chemical reactions, particularly those involving the nitrogen lone pair or requiring specific hydrogen bonding interactions.
The tert-butoxycarbonyl protecting group attached to the 4-amino functionality represents a sophisticated chemical modification that serves multiple structural and functional purposes. This bulky protecting group not only masks the reactivity of the amino group but also introduces significant steric bulk that influences the overall molecular conformation. The protecting group's acid-labile nature provides a mechanism for selective removal under appropriate conditions, enabling the controlled revelation of the free amino functionality when desired.
| Structural Feature | This compound | Canonical Proline | Structural Significance |
|---|---|---|---|
| Ring System | Pyrrolidine | Pyrrolidine | Conserved core structure |
| 4-Position Substitution | Amino group (protected) | Hydrogen | Enhanced functionality |
| Nitrogen Methylation | Present | Absent | Altered hydrogen bonding |
| Stereochemistry | (2R,4S) | (2S) | Defined spatial arrangement |
| Protecting Groups | tert-Butoxycarbonyl | None | Selective reactivity control |
The relationship between this compound and other protected proline derivatives reveals common strategies in amino acid chemistry for controlling reactivity and enabling selective transformations. The use of tert-butoxycarbonyl protection parallels its application in numerous other amino acid derivatives, demonstrating the widespread utility of this protecting group strategy. However, the specific combination of 4-amino substitution, N-methylation, and tert-butoxycarbonyl protection creates a unique structural profile that distinguishes this compound from simpler proline analogs.
The conformational implications of these structural modifications extend beyond simple steric considerations to encompass electronic effects that influence the compound's chemical behavior. The electron-withdrawing nature of the carbonyl group within the protecting moiety can influence the electronic distribution throughout the pyrrolidine ring, potentially affecting both the compound's stability and its reactivity toward various chemical transformations. These electronic effects, combined with the steric influences of the bulky protecting group, create a complex interplay of factors that determine the compound's overall chemical properties and potential applications.
Properties
IUPAC Name |
(2R,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGABNOEFBPTEM-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline, commonly referred to as a D-proline derivative, is a synthetic compound that exhibits significant biological activity. It belongs to a class of amino acid derivatives that play crucial roles in various biochemical processes. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- CAS Number : 489447-09-8
The compound features a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in biological systems. Its stereochemistry is particularly relevant for its biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that D-proline derivatives possess antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. For instance, studies have shown that similar proline derivatives can enhance cell viability in models of oxidative injury by reducing ROS levels significantly .
2. Neuroprotective Effects
D-proline derivatives demonstrate neuroprotective effects in various models of neuronal injury. In one study, a related compound was shown to protect astrocytes from pilocarpine-induced cytotoxicity by improving cell viability and reducing mitochondrial depolarization . This suggests that this compound may also exhibit similar neuroprotective properties.
3. Anti-inflammatory Properties
The compound has been implicated in modulating inflammatory responses. Proline derivatives are known to influence the expression of inflammatory markers and cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Oxidative Stress : By scavenging ROS and enhancing antioxidant defenses.
- Regulation of Cell Signaling Pathways : Modulating pathways involved in inflammation and apoptosis.
- Stabilization of Cellular Structures : Protecting mitochondrial integrity and function during stress conditions.
Comparative Analysis with Other Proline Derivatives
To better understand the unique properties of this compound, it is useful to compare it with other proline derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline | C5H9NO3 | Neuroprotective |
| D-Proline | C5H9NO2 | Antioxidant |
| L-Proline | C5H9NO2 | Protein synthesis |
Case Studies
Several case studies highlight the potential applications of D-proline derivatives in therapeutic contexts:
- Neuroprotection in Stroke Models : A study demonstrated that D-proline derivatives significantly improved outcomes in animal models of stroke by reducing neuronal death and enhancing recovery .
- Inflammation Reduction in Autoimmune Disorders : Clinical observations suggest that proline analogs can modulate immune responses in autoimmune conditions, leading to reduced inflammation and improved patient outcomes.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis:
This compound serves as a valuable building block in the synthesis of peptides. Its structure allows for the incorporation of the dimethylethoxycarbonyl (DME) protecting group, which is crucial for the selective modification of amino acids during peptide synthesis. This property is particularly useful in creating peptides with specific biological activities, such as those targeting receptors or enzymes involved in disease processes.
Case Study:
In a study on the synthesis of cyclic peptides, (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline was utilized to enhance the stability and bioactivity of the resulting compounds. The incorporation of this proline derivative improved the binding affinity to target proteins compared to non-modified peptides .
Biochemical Research
Enzyme Inhibitors:
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to mimic substrate or transition states, making it a candidate for designing inhibitors against various enzymes involved in metabolic pathways.
Example Application:
Research has shown that derivatives of this proline can inhibit prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases. By modifying the DME group, researchers were able to enhance selectivity and potency against this enzyme .
Therapeutic Potential
Antiviral Agents:
The compound's derivatives have been explored as potential antiviral agents. Due to their ability to interfere with viral replication processes, they may serve as leads for developing new antiviral drugs.
Clinical Relevance:
In particular, this compound derivatives have shown promise in inhibiting viral proteases essential for the life cycle of viruses such as HIV and hepatitis C. These findings suggest that further development could lead to effective treatments for these infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Proline Backbone
A. Cyclohexyl-Phosphinyl Proline Derivatives ()
Compounds such as (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline share the proline core but differ in substituents:
- Cyclohexyl group at the 4-position vs. BOC-protected amino group.
- Phosphinyl acetyl side chain vs. methyl group on nitrogen.
Impact :
- The BOC group in the target compound allows for controlled deprotection under mild acidic conditions, critical for stepwise synthesis .
B. 1-Methyl-D-Proline Derivatives in Tubulysin Analogs ()
Tubulysin analogs like 1-methyl-D-prolyl-N-[(1R,3R)-1-(acetyloxy)-...-L-isoleucinamide feature:
- 1-methyl-D-proline as a structural component.
- Complex side chains for cytotoxic activity in ADCs.
Impact :
Protecting Group Comparisons
A. BOC vs. Methoxymethyl ()
The compound (4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)-L-proline replaces the amino-BOC group with a methoxymethyl substituent.
Impact :
- BOC’s acid-labile nature enables selective deprotection, whereas methoxymethyl requires stronger conditions (e.g., Lewis acids) .
B. BOC vs. Alternative Blocking Groups ()
Groups like cyclopentylcarbonyl (Cpc) or [(dimethylamino)oxy]carbonyl (Dmoc) differ in steric and electronic properties:
| Blocking Group | Stability | Deprotection Method | Solubility |
|---|---|---|---|
| BOC | Moderate | Acid (TFA) | Low |
| Cpc | High | Strong acid/base | Very low |
| Dmoc | Low | Photolysis | Moderate |
Impact :
Stereochemical and Functional Group Contrasts
A. (4R,5R)-5-[(1S)-1-(Acetylamino)-3-methylbutyl]-4-(methoxycarbonyl)-D-proline ()
This compound features:
- 4R,5R stereochemistry vs. the target’s 4S .
- Acetylamino and methoxycarbonyl groups instead of BOC.
Impact :
- Stereochemical differences alter binding affinity to biological targets (e.g., enzymes or receptors).
- Acetylamino groups resist enzymatic degradation but lack the modularity of BOC for further functionalization .
Preparation Methods
Preparation via Boc-Protected 4-Hydroxyproline Derivatives
A recent stereoselective synthesis approach starts from commercially available (cis)-4-hydroxy-L-proline, which can be adapted to the D-enantiomer with appropriate stereochemical control:
- Step 1: Boc Protection
- The amino group of (cis)-4-hydroxy-L-proline is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to yield the Boc-protected intermediate.
- Step 2: Oxidation of Hydroxyl to Ketone
- The hydroxyl group is oxidized to a ketone using trichloroisocyanuric acid (TCICA) and TEMPO in ethyl acetate.
- Step 3: Wittig Olefination
- The ketone undergoes Wittig olefination with propyltriphenylphosphonium bromide and sodium hydride in dimethyl sulfoxide (DMSO) to introduce the propyl side chain.
- Step 4: Hydrogenation
- The resulting olefin is hydrogenated using palladium on carbon (Pd/C) under 1 atm hydrogen, achieving high diastereoselectivity.
- Step 5: N-Methylation
- Reductive methylation is performed with formalin, Pd/C, and hydrogen gas to install the N-methyl group.
- Step 6: Salt Formation and Crystallization
- Treatment with hydrochloric acid in dioxane forms the hydrochloride salt, which is purified by washing with diethyl ether and crystallized from ethanol.
This method yields (4S)-1-methyl-4-propyl-L-proline hydrochloride with confirmed stereochemistry by single crystal X-ray diffraction analysis, demonstrating precise control over stereochemistry and purity.
Synthesis via Asymmetric Catalytic Hydrogenation of Pyrrolidine-2-Carbaldehyde
An alternative approach involves asymmetric catalytic hydrogenation starting from pyrrolidine-2-formaldehyde:
- Step 1: Asymmetric Catalytic Hydrogenation
- Pyrrolidine-2-carbaldehyde is dissolved in an organic solvent (methanol, ethanol, or isopropanol).
- A chiral hydrogenation catalyst, such as (R)-SpiroPAP-Me-Ir, and potassium tert-butoxide are added.
- The reaction is conducted at 20–25 °C under 2–4 MPa hydrogen pressure for 3–5 hours to yield an intermediate amine.
- Step 2: Oxidation
- The intermediate is oxidized using potassium permanganate or potassium dichromate in the presence of water to afford D-proline derivatives.
- Step 3: Boc Protection and Further Functionalization
- The amino group is protected with Boc, and subsequent methylation and side-chain modifications are carried out as needed.
This method offers an efficient asymmetric synthesis route with controlled stereochemistry and scalability.
Comparative Data Table of Key Preparation Methods
Research Findings and Notes
- The Boc-protected amino acid intermediates are crucial for selective transformations and avoiding side reactions during multi-step synthesis.
- The stereoselectivity of hydrogenation and olefination steps is well-explained by steric hindrance models, favoring attack on less hindered faces of the molecule.
- The use of palladium on carbon catalysts in hydrogenation and methylation steps provides high diastereoselectivity and efficient N-methylation.
- Salt formation (e.g., hydrochloride or dicyclohexylamine salts) improves purification and stability of intermediates and final products.
- Single crystal X-ray diffraction analysis confirms the absolute configuration and purity of the final product, essential for pharmaceutical applications.
- The asymmetric catalytic hydrogenation method offers a greener and potentially more scalable route, with mild reaction conditions and high enantiomeric excess.
Q & A
Q. What are the critical steps for synthesizing (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline while preserving stereochemical integrity?
- Methodological Answer : The synthesis should prioritize protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amino protection) and stereoselective coupling. Key steps include:
- Enantiomeric Control : Use chiral auxiliaries or catalysts to maintain the (4S) configuration during proline backbone formation.
- Methylation : Introduce the 1-methyl group via alkylation under inert conditions to avoid racemization.
- Deprotection : Cleave the Boc group under mild acidic conditions (e.g., TFA in DCM) to prevent decomposition .
- Purification : Employ reverse-phase HPLC or chiral column chromatography to isolate the target compound with >98% enantiomeric excess .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine multiple spectroscopic methods:
- NMR : Analyze - and -NMR for characteristic signals (e.g., Boc carbonyl at ~155 ppm, proline ring protons between 3.0–4.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of the carbamate at ~1700 cm) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against proline-specific enzymes (e.g., prolyl hydroxylases) using fluorometric or colorimetric substrate assays.
- Cell Permeability : Assess via Caco-2 monolayer models to predict bioavailability.
- Cytotoxicity : Screen in HEK-293 or HepG2 cells using MTT assays at concentrations ≤100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) using tools like PRISMA guidelines.
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed incubation times, vehicle controls).
- Orthogonal Assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to proline-rich domains (e.g., SH3 or WW domains) under physiological conditions.
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses, validated by mutagenesis data.
- QSAR Models : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with activity data to refine target hypotheses .
Q. What experimental design principles mitigate challenges in studying this compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Profiling : Incubate the compound in simulated biological fluids (e.g., PBS, human serum) at 37°C and analyze degradation products via LC-MS.
- Stabilization Strategies : Co-formulate with cyclodextrins or lipid nanoparticles to enhance solubility and half-life.
- Accelerated Stability Studies : Use Arrhenius kinetics to predict shelf-life under varying pH and temperature conditions .
Key Considerations for Researchers
- Theoretical Frameworks : Link studies to proline metabolism or peptidomimetic drug design theories to contextualize findings .
- Methodological Rigor : Address reproducibility crises by pre-registering protocols and sharing raw data .
- Interdisciplinary Collaboration : Combine synthetic chemistry, biophysics, and computational biology to uncover novel applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
